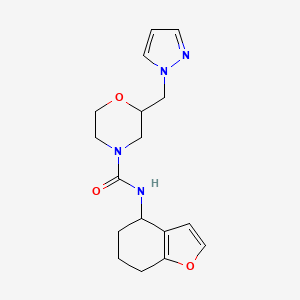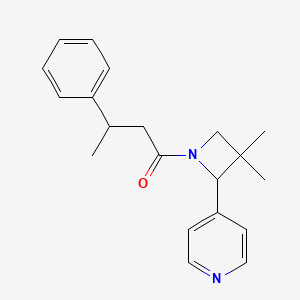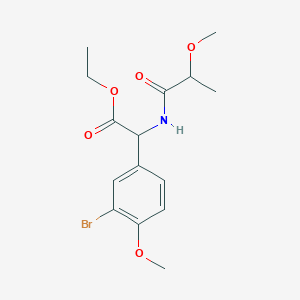![molecular formula C15H21F3N4O B6965845 1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea](/img/structure/B6965845.png)
1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with trifluoromethyl and dimethyl groups, and a spirocyclic octane moiety linked to a urea group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions.
The spirocyclic octane moiety can be synthesized through cyclization reactions involving suitable precursors. The final step involves the formation of the urea linkage, which can be achieved by reacting the pyrazole derivative with an isocyanate or by using phosgene derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the functional groups, leading to reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the spirocyclic moiety, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer science.
Wirkmechanismus
The mechanism by which 1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
- 1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylamine
- 1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylcarbamate
Uniqueness: 1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea is unique due to its specific combination of structural features, including the spirocyclic octane moiety and the trifluoromethyl-substituted pyrazole ring. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various fields, offering potential for the development of new materials, drugs, and chemical processes.
Eigenschaften
IUPAC Name |
1-[2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O/c1-9-11(15(16,17)18)21-22(2)12(9)20-13(23)19-10-5-8-14(10)6-3-4-7-14/h10H,3-8H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAFOVLVSMKLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(F)(F)F)C)NC(=O)NC2CCC23CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6965783.png)


![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide](/img/structure/B6965794.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6965800.png)
![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl-methylamino]phenyl]propanoic acid](/img/structure/B6965804.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6965810.png)
![N-(furan-3-ylmethyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B6965812.png)
![3-[3-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyl-methylamino]phenyl]propanoic acid](/img/structure/B6965819.png)
![[4-(Methoxycarbonylamino)phenyl]methyl pyridine-3-carboxylate](/img/structure/B6965827.png)

![1-[3-(2-Methoxyethoxy)azetidin-1-yl]-2-methyl-2-pyridin-3-ylpropan-1-one](/img/structure/B6965835.png)

![2-[Methyl(2,2,2-trifluoroethyl)amino]-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)propan-1-one](/img/structure/B6965876.png)
